
4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPB belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is highly expressed in many types of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential to form insoluble aggregates.
Direcciones Futuras
There are several future directions for research on 4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide, including the development of more potent analogs, the investigation of its potential as a therapeutic agent in other diseases, and the exploration of its mechanisms of action in more detail. Additionally, the development of new methods for the synthesis and purification of this compound could further enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 6-methyl-2-pyridinylamine with 4-cyanobenzenesulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a high purity.
Aplicaciones Científicas De Investigación
4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. Several studies have shown that this compound exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells.
Propiedades
Fórmula molecular |
C13H11N3O2S |
|---|---|
Peso molecular |
273.31 g/mol |
Nombre IUPAC |
4-cyano-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O2S/c1-10-3-2-4-13(15-10)16-19(17,18)12-7-5-11(9-14)6-8-12/h2-8H,1H3,(H,15,16) |
Clave InChI |
CBRROHWQZUVWHD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
SMILES canónico |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



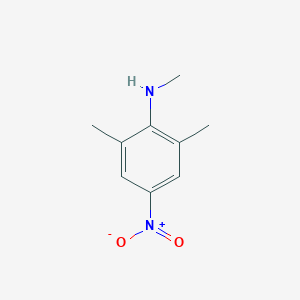
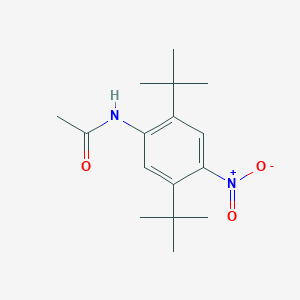
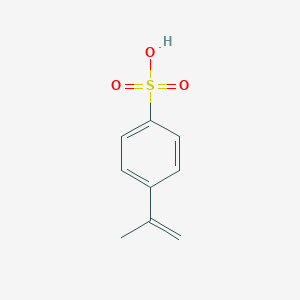
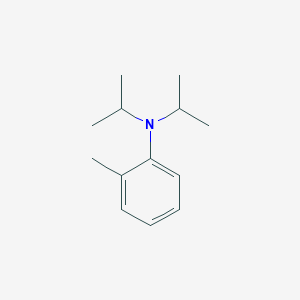
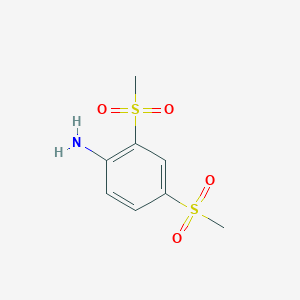
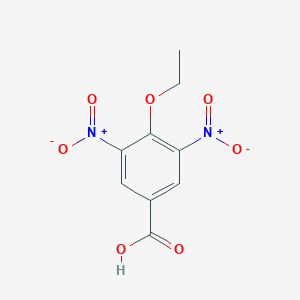





![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)

